![molecular formula C17H18N2O4S B048296 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- CAS No. 123296-94-6](/img/structure/B48296.png)
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- is a chemical compound that has been the subject of extensive scientific research. This compound has shown potential in various applications, including its use in the development of new drugs and as a tool for scientific investigation in biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- is related to its ability to inhibit the activity of enzymes. Specifically, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in various cellular processes, including cell growth and differentiation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- are related to its ability to inhibit the activity of protein kinase C. This inhibition can lead to a variety of effects, including changes in cell growth and differentiation, as well as alterations in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- in lab experiments is its ability to inhibit the activity of protein kinase C. This can be useful in studying the function of this enzyme and its role in various cellular processes. However, one limitation of using this compound is that its effects may not be specific to protein kinase C and may also affect other enzymes or cellular processes.
Zukünftige Richtungen
There are several potential future directions for research on 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-. One area of interest is the development of new drugs based on this compound's ability to inhibit the activity of protein kinase C. Additionally, further research is needed to fully understand the specific effects of this compound on cellular processes and to identify any potential side effects or limitations of its use. Finally, there may be potential applications for this compound in the study of other enzymes or cellular processes beyond protein kinase C.
Synthesemethoden
The synthesis of 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- can be achieved through a multi-step process. One such method involves the reaction of 8-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reduced using hydrogen gas and a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound 8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- has been the subject of a significant amount of scientific research. One area of research has focused on its potential as a tool for investigating biochemical and physiological processes. Specifically, this compound has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme function.
Eigenschaften
CAS-Nummer |
123296-94-6 |
|---|---|
Produktname |
8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]- |
Molekularformel |
C17H18N2O4S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
6-[(4-methylphenyl)sulfonylamino]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H18N2O4S/c1-11-4-6-14(7-5-11)24(22,23)19-13-9-12-3-2-8-18-16(12)15(10-13)17(20)21/h4-7,9-10,18-19H,2-3,8H2,1H3,(H,20,21) |
InChI-Schlüssel |
UVTLPTNPWSLMAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)C(=O)O)NCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)C(=O)O)NCCC3 |
Synonyme |
8-QUINOLINECARBOXYLIC ACID, 1,2,3,4-TETRAHYDRO-6-[[(4-METHYLPHENYL)SULFONYL]AMINO]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




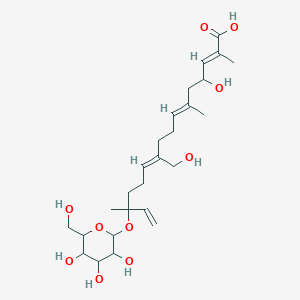
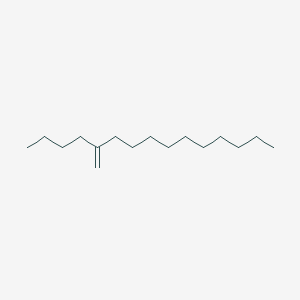

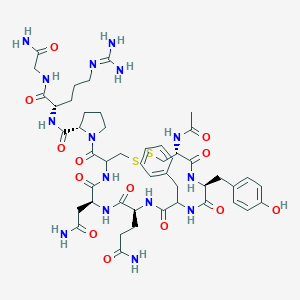
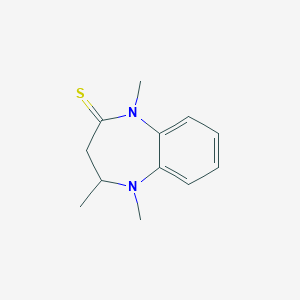
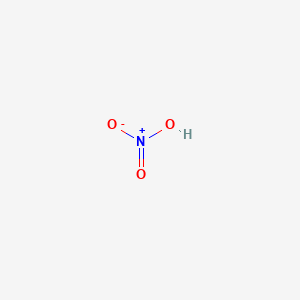
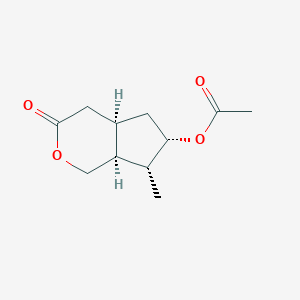
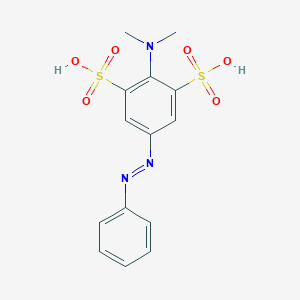
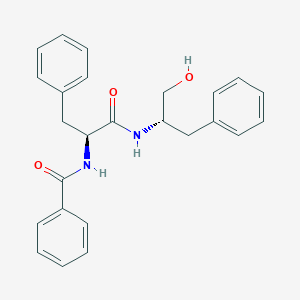
![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)